Auristatin F is a potent synthetic analogue of dolastatin 10, a natural product derived from the sea hare Dolabella auricularia. [] It belongs to the auristatin family, a class of peptides known for their potent antimitotic activity. [] Auristatins are primarily investigated for their applications in targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs). [] Auristatin F distinguishes itself from other auristatins, such as monomethyl auristatin E (MMAE), by the presence of a phenylalanine residue at its C-terminus. [] This difference significantly impacts its cell permeability and metabolic fate, making it a subject of intense research for improving ADC efficacy and safety. [, ]
Monomethyl auristatin F is a potent cytotoxic agent derived from the natural product dolastatin 10, which is isolated from the sea hare Dolabella auricularia. It is primarily recognized for its application in antibody-drug conjugates, where it serves as an effective payload due to its ability to inhibit cell division by targeting tubulin. Monomethyl auristatin F is classified as an anti-mitotic agent, specifically functioning as an anti-tubulin compound that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Monomethyl auristatin F is synthesized from dolastatin 10 and belongs to the auristatin family of compounds. This family includes other derivatives such as monomethyl auristatin E, which are utilized in various therapeutic contexts, particularly in the development of antibody-drug conjugates. These conjugates are designed to selectively deliver cytotoxic agents to cancer cells, minimizing systemic toxicity while maximizing therapeutic efficacy.
The synthesis of monomethyl auristatin F involves several key steps:
The synthetic route aims to enhance the compound's solubility and stability while retaining its cytotoxic properties. Various studies have focused on optimizing these synthetic pathways to improve yield and reduce by-products .
Monomethyl auristatin F has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
The structure features a core peptide backbone with specific modifications that enhance its binding affinity to tubulin. The presence of a charged C-terminal phenylalanine residue distinguishes it from other derivatives like monomethyl auristatin E, which affects its cytotoxic potency .
Monomethyl auristatin F primarily undergoes reactions related to its interaction with tubulin:
These reactions are critical for its mechanism of action, allowing for selective targeting of cancerous cells while sparing healthy tissues .
Monomethyl auristatin F exerts its cytotoxic effect through a well-defined mechanism:
Research indicates that this mechanism is particularly effective in cells expressing specific tumor markers targeted by antibody-drug conjugates, enhancing selectivity and reducing off-target effects .
Monomethyl auristatin F exhibits several notable physical and chemical properties:
Monomethyl auristatin F is primarily utilized in the development of antibody-drug conjugates aimed at treating various cancers. Its applications include:
This compound represents a significant advancement in targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxicity of auristatins .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3